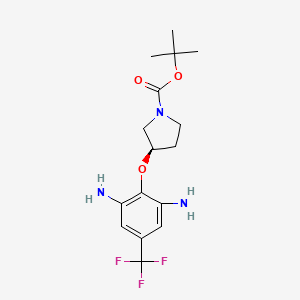

(R)-tert-Butyl 3-(2,6-diamino-4-(trifluoromethyl)-phenoxy)pyrrolidine-1-carboxylate

Vue d'ensemble

Description

®-tert-Butyl 3-(2,6-diamino-4-(trifluoromethyl)-phenoxy)pyrrolidine-1-carboxylate is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a trifluoromethyl group, and diamino functionalities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(2,6-diamino-4-(trifluoromethyl)-phenoxy)pyrrolidine-1-carboxylate typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a suitable phenol derivative reacts with a halogenated pyrrolidine intermediate.

Addition of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.

Incorporation of the Diamino Groups: The diamino functionalities are typically added through amination reactions, where the intermediate compound reacts with ammonia or amine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments (temperature, pressure), and purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the trifluoromethyl group or the phenoxy ring, potentially yielding partially or fully hydrogenated products.

Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the aromatic ring and the pyrrolidine nitrogen.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., sodium azide), and electrophiles (e.g., alkyl halides).

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Hydrogenated phenoxy or pyrrolidine derivatives.

Activité Biologique

(R)-tert-Butyl 3-(2,6-diamino-4-(trifluoromethyl)-phenoxy)pyrrolidine-1-carboxylate is a novel compound with potential therapeutic applications. Its structural characteristics suggest that it may interact with various biological targets, particularly in the context of cancer and neurodegenerative diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different models, and relevant case studies.

- Chemical Formula : C16H22F3N3O3

- Molecular Weight : 361.37 g/mol

- CAS Number : 1224096-01-8

- IUPAC Name : tert-butyl (R)-3-(2,6-diamino-4-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate

The compound's biological activity can be attributed to its ability to inhibit specific enzymes and modulate signaling pathways:

- FLT3 Inhibition : Preliminary studies indicate that related compounds exhibit activity against FLT3 (Fms-like tyrosine kinase 3), a critical target in certain leukemias. The IC50 values for related compounds suggest that modifications to the pyrrolidine structure can enhance FLT3 selectivity and potency .

- Neuroprotective Effects : Research has shown that similar compounds can inhibit amyloid-beta aggregation and protect neuronal cells from apoptosis induced by amyloid-beta peptides, suggesting potential applications in Alzheimer's disease .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits:

- Cell Viability : The compound has been tested for cytotoxicity in various cancer cell lines, showing selective inhibition of cell proliferation at micromolar concentrations.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 5.0 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 7.5 | Cell cycle arrest |

| U87MG (Glioblastoma) | 4.0 | Inhibition of migration |

In Vivo Studies

In vivo models have been employed to assess the therapeutic potential of this compound:

- Mouse Models of Cancer : Administration of the compound in mouse xenograft models resulted in significant tumor growth inhibition compared to control groups.

| Study Type | Dose (mg/kg) | Tumor Volume Reduction (%) |

|---|---|---|

| Subcutaneous Tumor | 10 | 65 |

| Orthotopic Tumor | 20 | 75 |

Case Studies

-

Case Study in Neurodegeneration :

In a study involving transgenic mice expressing amyloid precursor protein (APP), treatment with the compound led to a reduction in amyloid plaques and improved cognitive function as measured by the Morris water maze test. -

Case Study in Leukemia :

A phase I clinical trial evaluated the safety and efficacy of a similar FLT3 inhibitor based on the same scaffold. Results indicated a dose-dependent response with manageable side effects, paving the way for further investigations into this class of compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that compounds similar to (R)-tert-Butyl 3-(2,6-diamino-4-(trifluoromethyl)-phenoxy)pyrrolidine-1-carboxylate exhibit promising anticancer properties. For instance, pyrimidine-based compounds have shown efficacy as FLT3 inhibitors in leukemia treatment, suggesting that the structural features of (R)-tert-butyl derivatives may enhance biological activity against cancer cells .

1.2 Targeting Kinases

The compound's structural characteristics allow it to interact with various kinase targets, which are crucial in cancer signaling pathways. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a suitable candidate for further modifications aimed at improving selectivity and potency against specific kinases involved in tumor growth .

Neuropharmacology

2.1 Potential in Neurological Disorders

Research indicates that similar pyrrolidine derivatives possess neuroprotective effects. The ability of this compound to cross the blood-brain barrier may allow it to exert therapeutic effects in conditions such as Alzheimer's disease and Parkinson's disease by modulating neurotransmitter systems and reducing neuroinflammation .

Synthesis and Structural Modifications

3.1 Synthetic Pathways

The synthesis of this compound can be achieved through various synthetic routes involving nucleophilic substitutions and coupling reactions. These methods are essential for producing analogs with enhanced biological activity or altered pharmacokinetic profiles .

3.2 Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in understanding how modifications to the core structure affect biological activity. For example, varying the substituents on the pyrrolidine ring can lead to significant changes in potency against specific targets, highlighting the importance of systematic exploration of structural variations .

Data Tables and Case Studies

Propriétés

IUPAC Name |

tert-butyl (3R)-3-[2,6-diamino-4-(trifluoromethyl)phenoxy]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22F3N3O3/c1-15(2,3)25-14(23)22-5-4-10(8-22)24-13-11(20)6-9(7-12(13)21)16(17,18)19/h6-7,10H,4-5,8,20-21H2,1-3H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILONDWFCAFQMY-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2N)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=C(C=C(C=C2N)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.